molecular formula C10H11Cl2NO2 B12281955 3-Amino-4-(2,4-dichlorophenyl)butyric Acid

3-Amino-4-(2,4-dichlorophenyl)butyric Acid

Cat. No.: B12281955
M. Wt: 248.10 g/mol
InChI Key: TYJLKWUTGBOOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(2,4-dichlorophenyl)butyric acid is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of butyric acid, where the butyric acid backbone is substituted with an amino group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2,4-dichlorophenyl)butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and malonic acid.

    Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form 2,4-dichlorocinnamic acid.

    Reduction: The 2,4-dichlorocinnamic acid is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-(2,4-dichlorophenyl)propionic acid.

    Amination: Finally, the 3-(2,4-dichlorophenyl)propionic acid is subjected to an amination reaction using ammonia or an amine source to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(2,4-dichlorophenyl)butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

3-Amino-4-(2,4-dichlorophenyl)butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)butyric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-Amino-3-(2,4-dichlorophenyl)propionic acid
  • 3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acid
  • 2-Amino-4-(3,4-dichlorophenyl)butanoic acid

Comparison:

Properties

IUPAC Name

3-amino-4-(2,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJLKWUTGBOOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.